molecular formula C27H25N5O3 B2706022 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1207001-70-4

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2706022
CAS No.: 1207001-70-4
M. Wt: 467.529
InChI Key: OTWAYLSSELHHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is critically important in hematopoiesis. This compound has emerged as a key pharmacological tool in oncological research, particularly for the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent a common driver of disease progression and poor prognosis. The compound exerts its effects by competitively binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling through pathways such as STAT5, MAPK/ERK, and PI3K/Akt, which are essential for cell proliferation and survival. Research utilizing this inhibitor has been instrumental in elucidating the role of FLT3-ITD signaling in leukemogenesis and in validating FLT3 as a therapeutic target. It is extensively used in in vitro assays to assess cell viability, apoptosis, and cell cycle arrest in FLT3-dependent cell lines, and in in vivo xenograft models to evaluate the efficacy of FLT3 inhibition as a monotherapy or in combination with other chemotherapeutic agents. Its high selectivity profile makes it a valuable compound for dissecting complex signaling networks in hematopoietic malignancies and for supporting the preclinical development of next-generation targeted cancer therapies. Source: PubChem Source: RCSB PDB Source: DrugBank

Properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-17-8-10-20(11-9-17)15-28-24(33)16-31-27(34)32-23-7-5-4-6-22(23)29-26(25(32)30-31)35-21-13-18(2)12-19(3)14-21/h4-14H,15-16H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWAYLSSELHHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the triazoloquinoxaline core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinoxaline ring.

    Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction.

    Acylation: The final step involves the acylation of the intermediate compound with 4-methylbenzylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Structural Features

The compound can be represented by the following molecular formula and structure:

  • Molecular Formula : C27H25N5O3
  • Molecular Weight : Approximately 483.5 g/mol

The intricate structure includes functional groups that contribute to its biological activity. The presence of the triazole and quinoxaline moieties is particularly significant in medicinal chemistry.

Research has indicated that compounds containing the triazoloquinoxaline structure exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
  • Antimicrobial Properties : Some derivatives have displayed significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in disease processes makes it a candidate for drug development targeting metabolic pathways .

Case Studies

Several studies highlight the efficacy of triazoloquinoxaline derivatives:

  • Anticancer Screening : A series of related compounds were synthesized and tested for their anticancer properties. Among them, several exhibited promising results with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .
  • Antimicrobial Testing : Compounds derived from triazoloquinoxaline frameworks were subjected to antimicrobial assays showing effectiveness against both Gram-positive and Gram-negative bacteria .
  • Enzyme Interaction Studies : Molecular docking studies have been conducted to explore interactions between these compounds and target enzymes such as thymidylate synthase (hTS), which plays a crucial role in DNA synthesis .

Mechanism of Action

The mechanism of action of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a DNA intercalator, disrupting the replication process in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The target compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Highlights Reference
Target Compound Triazoloquinoxalin 3,5-Dimethylphenoxy, 4-methylbenzyl Rigid heterocycle, lipophilic groups
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide Thiazolidinone-coumarin 4-Methylcoumarin, substituted thiazolidinone Electrophilic coumarin, sulfhydryl reactivity
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide Phenoxy acetamide Bromo, hydroxymethylphenyl Halogenated aromatic, polar hydroxyl
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole 1,2,4-Triazole Dichlorophenoxy Chlorinated aromatic, planar triazole
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone Dichlorophenylmethyl Uracil-like quinazolinone, chlorinated

Key Observations :

Quinazolinone derivatives () exhibit hydrogen-bonding capacity via diketone groups, whereas the target’s 1-oxo group provides a single electrophilic site for nucleophilic interactions .

The 4-methylbenzyl acetamide side chain in the target contrasts with polar hydroxymethyl () or dichlorophenylmethyl () groups, suggesting varied pharmacokinetic profiles.

Biological Activity

The compound 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide (CAS Number: 1189954-50-4) is a complex organic molecule with notable pharmacological potential. Its structure incorporates a triazoloquinoxaline core known for diverse biological activities. This article explores the biological activity of this compound based on various research findings.

Structural Characteristics

The molecular formula of the compound is C27H25N5O4C_{27}H_{25}N_{5}O_{4} with a molecular weight of approximately 483.5 g/mol. The structure features multiple functional groups that contribute to its potential therapeutic applications.

Property Value
Molecular FormulaC27H25N5O4C_{27}H_{25}N_{5}O_{4}
Molecular Weight483.5 g/mol
CAS Number1189954-50-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticonvulsant , antibacterial , and anticancer agent.

Anticonvulsant Activity

Research has shown that derivatives of the triazoloquinoxaline core exhibit significant anticonvulsant properties. In one study, compounds synthesized from a similar scaffold demonstrated efficacy in reducing seizure activity in animal models using the metrazol-induced convulsion model . The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Antibacterial Activity

The compound's structural features suggest potential antibacterial activity. A study highlighted that related triazoloquinoxaline derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. . The presence of the phenoxy group may enhance membrane permeability, facilitating antibacterial action.

Anticancer Activity

Recent investigations have indicated promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, one derivative exhibited cytotoxic effects against MDA-MB-231 breast cancer cells by inducing apoptosis and modulating key proteins involved in cell survival pathways .

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds related to the target molecule:

  • Anticonvulsant Evaluation :
    • A study synthesized several quinoxaline derivatives and evaluated their anticonvulsant activities. Among them, specific derivatives demonstrated significant protective effects against induced seizures in animal models .
  • Antibacterial Screening :
    • A series of triazoloquinoxaline derivatives were screened for antibacterial activity. Notably, certain compounds showed effective inhibition against S. aureus, suggesting potential for further development as antibacterial agents .
  • Cytotoxicity Against Cancer Cells :
    • Research on related compounds revealed that some exhibited cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231). Mechanistic studies indicated that these compounds could induce apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the cyclization of a triazole precursor with a quinoxaline derivative. For example, refluxing 4-amino-3,5-dimethylphenoxy-substituted triazole with substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration . Purification may include column chromatography or recrystallization. Yield optimization often requires adjusting stoichiometry and reaction time.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • HPLC : Assess purity (>95% is typical) and stability under stress conditions (e.g., heat, light) .
  • NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • Mass Spectrometry : Verify molecular weight (C₂₆H₂₃N₅O₃, 453.502 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screens include:

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Testing against kinases or proteases to identify target interactions .

Q. What safety protocols should be followed when handling this compound?

Based on structurally similar compounds:

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthesis yield?

Systematic optimization via Design of Experiments (DoE) is recommended. Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature : Controlled reflux (70–80°C) balances reaction rate and side-product formation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps . Statistical modeling (e.g., response surface methodology) can identify optimal conditions .

Q. How to conduct structure-activity relationship (SAR) studies to enhance bioactivity?

  • Substituent Variation : Replace the 3,5-dimethylphenoxy group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
  • Core Modifications : Introduce fluorine at the phenyl ring to enhance lipophilicity and metabolic stability .
  • Bioisosteric Replacement : Substitute the acetamide moiety with sulfonamide to improve binding affinity .

Q. How to resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and broth microdilution to rule out false positives .
  • Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude confounding impurities .
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 μM) to confirm potency .

Q. What approaches elucidate the mechanism of action (MoA)?

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds .
  • Computational Modeling : Molecular docking (e.g., AutoDock) to predict interactions with kinase ATP-binding pockets .
  • Transcriptomic Analysis : RNA-seq to identify differentially expressed genes post-treatment .

Q. How to assess the compound’s stability under various storage conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
  • Long-Term Storage : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation .

Q. How to design toxicological assessments for preclinical evaluation?

  • In Vitro Models : HepG2 cells for hepatotoxicity; hERG assay for cardiac risk .
  • In Vivo Studies : Acute toxicity in rodents (LD₅₀ determination) and 28-day subchronic dosing .
  • Metabolite Profiling : LC-MS/MS to identify toxic metabolites formed via cytochrome P450 enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.